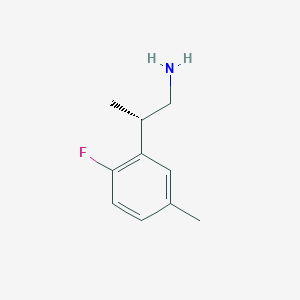
1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzyl group, a furan ring, and a pyridine ring, making it a versatile molecule for research and industrial purposes.
準備方法
The synthesis of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Coupling with Pyridine Derivative: The 4-chlorobenzyl chloride is then reacted with a pyridine derivative, specifically 2-(furan-2-yl)pyridine, under basic conditions to form the intermediate compound.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学的研究の応用
1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3-(pyridin-4-ylmethyl)urea: Lacks the furan ring, which may affect its chemical reactivity and biological activity.
1-(4-Methylbenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea: Contains a methyl group instead of a chlorine atom, potentially altering its physical and chemical properties.
1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea: Features a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-5-3-13(4-6-15)11-21-18(23)22-12-14-7-8-20-16(10-14)17-2-1-9-24-17/h1-10H,11-12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKUWPQJYLXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2889485.png)



![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide](/img/structure/B2889493.png)





![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2889502.png)


